![molecular formula C12H11Cl2F3N2O2 B2424845 4-chloro-1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-2-pyrrolidinecarboxylate de méthyle CAS No. 251310-42-6](/img/structure/B2424845.png)
4-chloro-1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-2-pyrrolidinecarboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinecarboxylate” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . This is followed by aromatic nuclear chlorination of the pyridine ring .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Applications De Recherche Scientifique
Applications agrochimiques
“4-chloro-1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-2-pyrrolidinecarboxylate de méthyle” est un type de dérivé de trifluorométhylpyridine (TFMP). Les dérivés de TFMP sont largement utilisés dans l'industrie agrochimique pour la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé de TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés de TFMP sont utilisés dans les industries pharmaceutique et vétérinaire . Cinq produits pharmaceutiques et deux produits vétérinaires contenant la fraction TFMP ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques . L'examen couvre la chimie détaillée de 19 médicaments approuvés par la FDA au cours des 20 dernières années, qui contiennent le groupe TFM comme l'un des pharmacophores .
Synthèse de produits phytosanitaires
Parmi les dérivés de TFMP, la 2,3-dichloro-5-(trifluorométhyl)-pyridine (2,3,5-DCTF), qui est utilisée comme intermédiaire chimique pour la synthèse de plusieurs produits phytosanitaires, est la plus demandée .
Activité antimicrobienne
Certains composés synthétisés liés à “this compound” ont été évalués pour leur activité antimicrobienne contre E. coli représentant les bactéries Gram-négatives, S. aureus représentant les bactéries Gram-positives et C. albicans représentant les champignons .
Activité fongicide
Les travaux actuels ont indiqué que certains dérivés pourraient être utilisés comme composés de tête potentiels pour des études ultérieures de nouveaux fongicides .
Séparations chromatographiques
Certaines interactions multiples supplémentaires, telles que l'interaction dipôle-dipôle et l'interaction π-π et ainsi de suite, sont conférées et améliorent les séparations chromatographiques après que certains groupes hydroxyle de la β-CD ancrée ont été substitués par les groupes 3-chloro-5-méthylphénylcarbamate .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3N2O2/c1-21-11(20)9-3-7(13)5-19(9)10-8(14)2-6(4-18-10)12(15,16)17/h2,4,7,9H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEKBMWOZHUDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
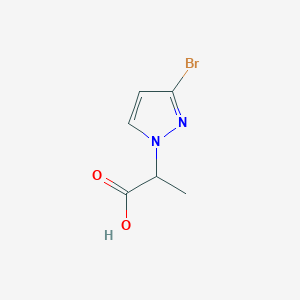
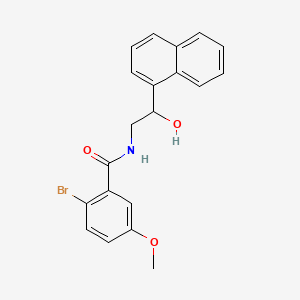


![ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2424770.png)
![6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2424772.png)
![5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2424773.png)
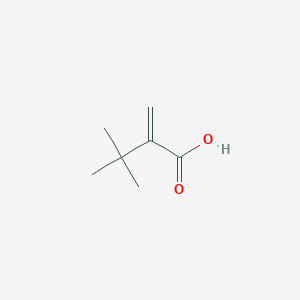
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2424776.png)

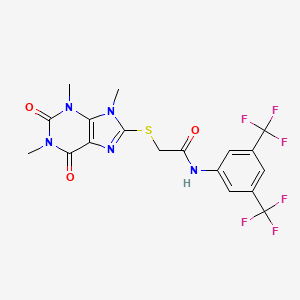
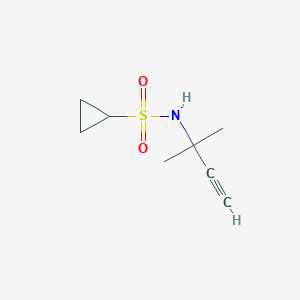
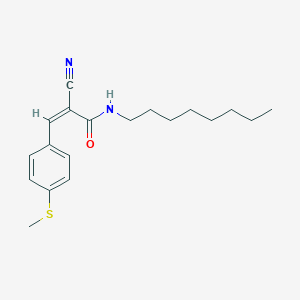
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)
